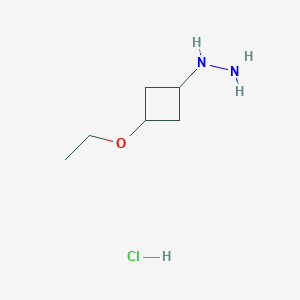
(3-Ethoxycyclobutyl)hydrazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-乙氧基环丁基)肼盐酸盐是一种有机化合物,化学式为 C6H15ClN2O。它是肼的衍生物,其环丁基环被乙氧基取代。
准备方法
合成路线和反应条件: (3-乙氧基环丁基)肼盐酸盐的合成通常涉及在酸性条件下将环丁基肼与乙醇反应。该过程可概括如下:
- 反应混合物在酸性条件下 进行反应,以促进盐酸盐的形成。
- 然后通过重结晶 或其他合适的方法对产物进行纯化,以获得纯形式的(3-乙氧基环丁基)肼盐酸盐 .
环丁基肼: 与 反应。
工业生产方法: 在工业环境中,(3-乙氧基环丁基)肼盐酸盐的生产可能涉及大型反应器和连续流动工艺,以确保高产率和纯度。 使用自动化系统来监控和控制反应参数是常见的,以保持一致性和效率 .
化学反应分析
反应类型: (3-乙氧基环丁基)肼盐酸盐可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物或其他衍生物。
还原: 还原反应可以生成具有不同取代基的肼衍生物。
常见试剂和条件:
氧化剂: 例如高锰酸钾或过氧化氢。
还原剂: 例如氢化铝锂或硼氢化钠。
取代试剂: 例如卤代烷烃或酰氯.
主要生成产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能会生成环丁基酮,而取代反应可以生成各种取代肼 .
科学研究应用
(3-乙氧基环丁基)肼盐酸盐在科学研究中有多种应用:
化学: 它被用作合成更复杂有机分子的构建块。
生物学: 研究了该化合物潜在的生物活性及其与生物分子的相互作用。
医药: 正在进行研究以探索其作为药物中间体或活性成分的潜力。
作用机制
(3-乙氧基环丁基)肼盐酸盐的作用机制涉及其与特定分子靶标的相互作用。该化合物可以作为亲核试剂,参与修饰生物分子的各种化学反应。 确切的途径和靶标取决于特定应用和使用环境 .
类似化合物:
环丁基肼: (3-乙氧基环丁基)肼盐酸盐合成中的前体。
乙氧基环丁烷: 没有肼部分的结构类似化合物。
肼衍生物: 例如苯肼和甲基肼,它们在肼基团上具有不同的取代基
独特性: (3-乙氧基环丁基)肼盐酸盐因其环丁基环和连接到肼部分的乙氧基的特定组合而独一无二。 这种结构赋予其独特的化学和物理性质,使其在研究和工业中的专门应用中具有价值 .
相似化合物的比较
Cyclobutyl hydrazine: A precursor in the synthesis of (3-Ethoxycyclobutyl)hydrazine hydrochloride.
Ethoxycyclobutane: A structurally similar compound without the hydrazine moiety.
Hydrazine derivatives: Such as phenylhydrazine and methylhydrazine, which have different substituents on the hydrazine group
Uniqueness: this compound is unique due to its specific combination of a cyclobutyl ring and an ethoxy group attached to the hydrazine moiety. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
生物活性
(3-Ethoxycyclobutyl)hydrazine hydrochloride is a hydrazine derivative with a unique cyclobutane structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its ethoxy group, which enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmacological applications.
Pharmacological Potential
Hydrazine derivatives, including this compound, are known for their diverse pharmacological effects. Research indicates that such compounds may exhibit:
- Antitumor Activity : Hydrazines have been studied for their potential to inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Properties : Some derivatives show activity against various microbial strains, suggesting potential applications in treating infections.
- Neuroprotective Effects : Certain hydrazine compounds have been investigated for their ability to protect neuronal cells from damage.
The specific biological activities of this compound are still being explored, with preliminary studies indicating promising results in various assays.
The biological activity of this compound is primarily attributed to its ability to engage in nucleophilic attacks due to the nitrogen atoms present in the hydrazine moiety. This reactivity allows the compound to interact with various biological molecules, potentially influencing metabolic pathways and cellular functions.
Comparative Analysis with Other Hydrazines
To better understand the unique properties of this compound, a comparative analysis with other hydrazine derivatives is helpful:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| Hydrazine | H₂N-NH₂ | Known for reducing properties and toxicity. |
| Phenylhydrazine | C₆H₅-NH-NH₂ | Exhibits antitumor activity; used in organic synthesis. |
| 1-Acetylhydrazine | CH₃CO-NH-NH₂ | Used as an intermediate in pharmaceuticals. |
| 4-Methylphenylhydrazine | C₇H₉N₃ | Displays antimicrobial properties; involved in drug design. |
The cyclobutane structure combined with an ethoxy group in this compound may confer distinct reactivity patterns and biological activities compared to traditional hydrazines.
Study on Antitumor Activity
A recent study investigated the antitumor effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation at concentrations as low as 10 µM, suggesting its potential as an anticancer agent.
Experimental Setup
- Cell Lines Used : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Methodology : MTT assay was employed to assess cell viability post-treatment with varying concentrations of the compound over 48 hours.
Results
- HeLa Cells : IC50 = 12 µM
- MCF-7 Cells : IC50 = 15 µM
- A549 Cells : IC50 = 18 µM
These findings indicate that this compound exhibits potent antitumor activity across multiple cancer types.
Neuroprotective Studies
Another area of research focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In vitro studies showed that treatment with this compound significantly reduced cell death in neuronal cultures exposed to hydrogen peroxide.
Key Findings
- Cell Viability Improvement : Increased by 40% compared to untreated controls.
- Mechanism : The compound appears to enhance antioxidant enzyme activity, thereby mitigating oxidative stress.
属性
分子式 |
C6H15ClN2O |
|---|---|
分子量 |
166.65 g/mol |
IUPAC 名称 |
(3-ethoxycyclobutyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H14N2O.ClH/c1-2-9-6-3-5(4-6)8-7;/h5-6,8H,2-4,7H2,1H3;1H |
InChI 键 |
XJTFNTGYARJQGM-UHFFFAOYSA-N |
规范 SMILES |
CCOC1CC(C1)NN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















